molecular formula C26H24N2O4S B281514 N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide

N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B281514
M. Wt: 460.5 g/mol
InChI Key: IHSPBHJORXGOQB-NFFVHWSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, commonly known as MTS, is a chemical compound that has gained significant attention in scientific research. MTS is a sulfonamide derivative that has been found to exhibit potent anti-cancer properties.

Mechanism of Action

The exact mechanism of action of MTS is not fully understood. However, it has been proposed that MTS exerts its anti-cancer effects through multiple pathways. MTS has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. MTS has also been found to induce oxidative stress and disrupt mitochondrial function, leading to the activation of apoptosis pathways.
Biochemical and Physiological Effects:
MTS has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MTS has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, MTS has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of MTS is its potent anti-cancer properties. It has been found to exhibit cytotoxicity against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of MTS is its poor solubility in water, which may limit its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of MTS for maximum efficacy.

Future Directions

There are several future directions for research on MTS. One area of interest is the development of novel formulations of MTS that can improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of MTS and the pathways involved in its anti-cancer effects. Additionally, further studies are needed to determine the safety and efficacy of MTS in vivo and its potential for clinical use as an anti-cancer agent.
Conclusion:
In conclusion, MTS is a sulfonamide derivative that exhibits potent anti-cancer properties. It has been extensively studied for its cytotoxicity against a wide range of cancer cell lines and its ability to inhibit angiogenesis and induce apoptosis. Further research is needed to determine the optimal dosage and administration of MTS and its potential for clinical use as an anti-cancer agent.

Synthesis Methods

MTS can be synthesized through a multistep process starting from 2,4,5-trimethylbenzenesulfonyl chloride and 4-methoxyaniline. The synthesis involves the condensation of 4-methoxyaniline with 1,4-naphthoquinone in the presence of an acid catalyst to form the intermediate 3-(4-methoxyanilino)-1,4-naphthoquinone. This intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base to yield the final product, MTS.

Scientific Research Applications

MTS has been extensively studied for its anti-cancer properties. It has been found to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. MTS has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models of cancer.

properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

(NZ)-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C26H24N2O4S/c1-16-13-18(3)25(14-17(16)2)33(30,31)28-23-15-24(26(29)22-8-6-5-7-21(22)23)27-19-9-11-20(32-4)12-10-19/h5-15,27H,1-4H3/b28-23-

InChI Key

IHSPBHJORXGOQB-NFFVHWSESA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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